molecular formula C10H8F3NO3 B13498710 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

Katalognummer: B13498710
Molekulargewicht: 247.17 g/mol
InChI-Schlüssel: TZMIZPPACGJGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C10H8F3NO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a trifluoroacetamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-methyl-5-aminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-Methyl-5-aminobenzoic acid+Trifluoroacetic anhydride2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid\text{2-Methyl-5-aminobenzoic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2-Methyl-5-aminobenzoic acid+Trifluoroacetic anhydride→2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

Uniqueness

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C10H8F3NO3

Molekulargewicht

247.17 g/mol

IUPAC-Name

2-methyl-5-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-6(4-7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)

InChI-Schlüssel

TZMIZPPACGJGSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.